molecular formula C25H25N3O4S B2688463 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898439-12-8

4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2688463
CAS No.: 898439-12-8
M. Wt: 463.55
InChI Key: BKHLTROGBHYUKP-UHFFFAOYSA-N
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Description

4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with diverse applications. Known for its multifaceted biological activities, this compound has piqued the interest of researchers in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multistep process:

  • Starting Material Preparation: : Begin with commercially available starting materials.

  • Intermediate Formation: : Using reagents such as Grignard reagents, halogenated benzenes, and metal catalysts to form key intermediates.

  • Coupling Reaction: : The core structure is formed through a coupling reaction, often facilitated by catalysts like palladium or copper.

  • Sulfonamide Formation: : The final step involves introducing the sulfonamide group under specific conditions, such as using sulfonyl chlorides in the presence of base.

Industrial Production Methods

Industrial production can scale up using continuous flow reactors for efficient temperature and reaction time control, ensuring high yields and purity. Automating the process with robotic systems can also reduce human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: : Reaction with oxidizing agents like KMnO₄.

  • Reduction: : Using reducing agents such as LiAlH₄.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) in ether.

  • Substitution: : Utilizing halogenated reagents and catalysts like palladium.

Major Products Formed

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : New sulfonamide derivatives with varied functional groups.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Study of reaction mechanisms and kinetic studies.

Biology

  • Investigating its role as an enzyme inhibitor.

  • Exploring its potential as an antibacterial or antifungal agent.

Medicine

  • Potential application in drug development, particularly in cancer therapy due to its interaction with specific molecular pathways.

Industry

  • Utilized in the production of specialty chemicals.

  • Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound functions by binding to specific molecular targets within the cell, disrupting normal biological processes. For instance:

  • Enzyme Inhibition: : It may inhibit enzymes critical for cell survival.

  • Pathway Interruption: : Interferes with signaling pathways, leading to cell apoptosis or growth arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-trimethylbenzenesulfonamide

  • N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Unique Aspects

  • Structural Complexity: : The presence of both a quinazoline derivative and a sulfonamide group provides unique reactivity and biological activity.

  • Specific Target Interaction: : Its ability to interact with multiple molecular targets distinguishes it from simpler analogues.

This compound's unique chemical structure and reactivity make it a valuable subject for ongoing scientific exploration.

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-14-23(16(2)17(3)24(15)32-5)33(30,31)27-19-10-12-20(13-11-19)28-18(4)26-22-9-7-6-8-21(22)25(28)29/h6-14,27H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHLTROGBHYUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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